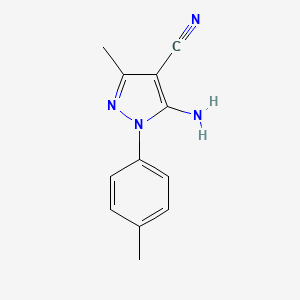![molecular formula C26H27Cl2N3O3S B3033490 3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one CAS No. 1030938-51-2](/img/structure/B3033490.png)
3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Descripción general
Descripción
3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one is a useful research compound. Its molecular formula is C26H27Cl2N3O3S and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The compound has been involved in the synthesis of new derivatives showing significant anti-monoamine oxidase and antitumor activity. This involves reacting the compound with halides and transforming it into 1-sulfanyl-substituted triazolobenzoquinazolines (Markosyan et al., 2015).
Synthesis Methods
- Research has been conducted on the alkylation of similar quinazolin-4(3H)-ones with various compounds, leading to the synthesis of derivatives with potential biological activities. This includes reactions with β-halocarbonyl compounds and further transformations (Mazur et al., 1976).
Pharmaceutical Applications
- Derivatives synthesized from this compound have been explored for their use in pharmaceuticals. For instance, the synthesis of novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives have been studied for potential pharmaceutical applications (Al-Salahi & Geffken, 2011).
Development of New Drugs
- Research has shown the utilization of quinazolin-4(3H)-ones, similar to the compound , in the development of new drugs, particularly for the treatment of proliferative diseases such as non-small-cell lung cancer (Őrfi et al., 2004).
Antimicrobial Studies
- Studies have been conducted on derivatives of quinazolinone, related to the compound , for their potential antimicrobial activities. This includes the synthesis of compounds like (4-oxo-thiazolidinyl) sulfonamides and evaluating their antibacterial and antifungal activities (Patel et al., 2010).
Antihypertensive Agents
- Research into 4-phenylamino[1,2,4]triazolo[2,3-a]quinazolin-5(4H)-ones, which can be synthesized from related compounds, has shown potential as antihypertensive agents. This involves a process starting from isatoic anhydride and converting into hydrazino derivatives (Hsu et al., 2003).
Diuretic Agents
- New derivatives of quinazolin-4(3H)-one, containing thiazole or thiadiazole moieties, have been synthesized and evaluated for their diuretic activity. This research highlights the potential of such compounds in the development of diuretic drugs (Maarouf et al., 2004).
Propiedades
IUPAC Name |
3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2N3O3S/c1-33-22-12-17-20(13-23(22)34-2)29-26(35-14-16-8-9-18(27)19(28)10-16)31-21(25(32)30-24(17)31)11-15-6-4-3-5-7-15/h8-10,12-13,15,21H,3-7,11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVSLDOAIKXZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC(=C(C=C4)Cl)Cl)CC5CCCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol](/img/structure/B3033407.png)
![2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033409.png)
![4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol](/img/structure/B3033411.png)
![4-Chloro-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3033413.png)
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033417.png)

![(2E,4E)-2-cyano-5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-3-methylhexa-2,4-dienoic acid](/img/structure/B3033419.png)
![2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B3033420.png)
![5-{[(3,4-Dimethoxyphenethyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3033422.png)
![3-chloro-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3033424.png)
![4-Chloro-2-{[(3-methoxyphenyl)amino]methyl}phenol](/img/structure/B3033425.png)

![2-[(1,3-Benzodioxol-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B3033427.png)
![3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3033429.png)
